3-Chloro-6-(1H-pyrazol-4-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a pyrazolyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-pyrazole under specific conditions. One common method includes:
Starting Materials: 3-chloropyridazine and 4-pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-amino-6-(1H-pyrazol-4-yl)pyridazine or 3-thio-6-(1H-pyrazol-4-yl)pyridazine can be formed.
Oxidation and Reduction Products: Specific products depend on the reaction conditions and the extent of oxidation or reduction.
Scientific Research Applications
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies involving DNA binding and interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: Similar in structure but with an iodine atom instead of a hydrogen atom on the pyrazole ring.
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine: Features additional methyl groups on the pyrazole ring.
Uniqueness: 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. Its ability to bind DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
3-chloro-6-(1H-pyrazol-4-yl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-2-1-6(11-12-7)5-3-9-10-4-5/h1-4H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWYXCNBZRQEFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CNN=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.